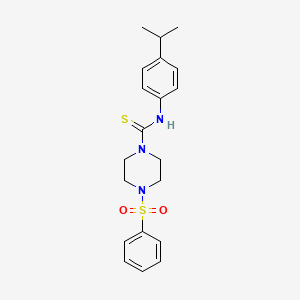![molecular formula C17H19NO4S B5761470 N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MGS or MSVII-105, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is not fully understood. However, studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival. By inhibiting PKC activity, N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and survival. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to have anti-inflammatory effects, which can reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its high potency and specificity. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its poor solubility in water, which can make it difficult to use in experiments.
Future Directions
For the study of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine include the development of more potent and selective inhibitors of PKC, investigation of the potential use of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in combination with other anti-cancer drugs, and further studies to investigate the potential use of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in the treatment of other diseases.
Synthesis Methods
The synthesis of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by the addition of 3-methylbenzylamine. The product is then purified by column chromatography to obtain a white solid.
Scientific Research Applications
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of cancer cells.
properties
IUPAC Name |
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-6-8-16(9-7-13)23(21,22)18(12-17(19)20)11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZNEMSEREDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)
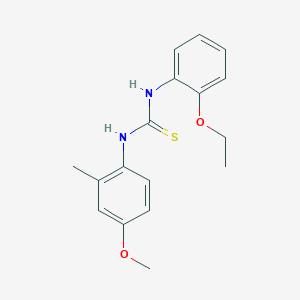


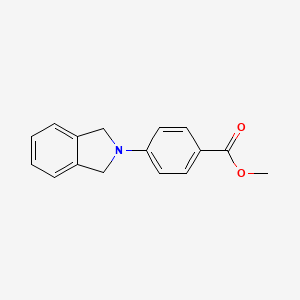

![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)
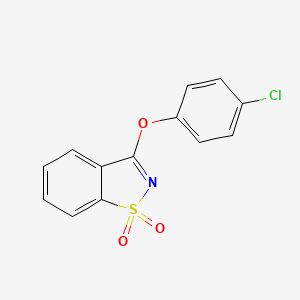
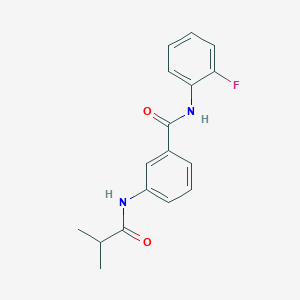
![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
